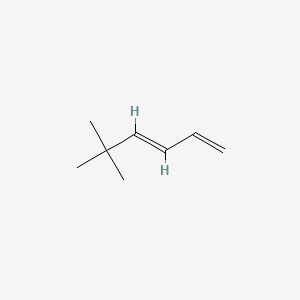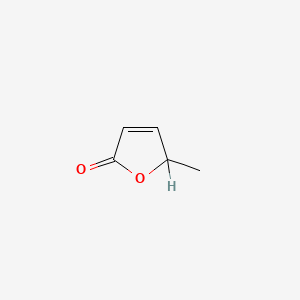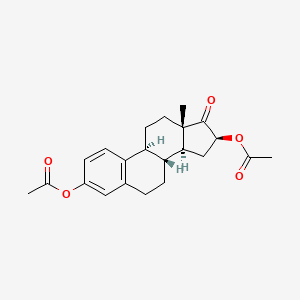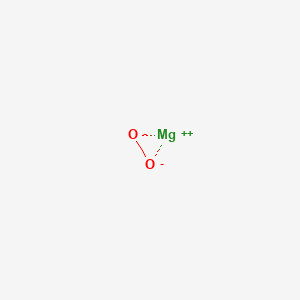
氯化铵-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium Chloride-D4 is an isotope labelled version of Ammonium Chloride . It appears as a white powder and is used as a main component and source of nitrogen in fertilizer .
Synthesis Analysis
Ammonium Chloride-D4 is available commercially and can be purchased from various suppliers . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis
The molecular formula of Ammonium Chloride-D4 is ClH4N . It consists of ammonium cations (NH4+) and chloride anions (Cl-) arranged in a crystalline lattice structure .Chemical Reactions Analysis
Ammonium Chloride decomposes to produce ammonia gas and hydrogen chloride . It also reacts with sodium hydroxide to produce ammonia gas .Physical And Chemical Properties Analysis
Ammonium Chloride-D4 is a white crystalline solid . It has a melting point of 338°C (640°F) and a boiling point of 520°C (968°F) . It is highly soluble in water, ethanol, methanol, and glycerol and it is also slightly soluble in acetone .科学研究应用
Solidification of Metals
Ammonium Chloride-D4 has been extensively studied as a transparent analogue for investigating the solidification of metals . It exhibits a striking resemblance in solidification behavior to the majority of binary eutectic alloy systems, making it a valuable model for studying phase transition phenomena .
Dendrite Tip Kinetics
Studies have been conducted on Ammonium Chloride-D4 to understand the kinetics of dendrite tip growth, a function of supersaturation . This research can aid in determining the columnar front, the columnar-to-equiaxed transition, and the equiaxed growth velocities .
Buffer in Biological Research
Ammonium Chloride-D4 is used as a buffer in biological research . It helps maintain a constant pH, which is crucial for many biochemical reactions .
4. Source of Ammonia for Chemical Reactions It also serves as a source of ammonia for chemical reactions . This is particularly useful in various laboratory settings.
Cooling Baths
Historically, Ammonium Chloride-D4 has been used to lower temperatures in cooling baths . This application is especially relevant in certain experimental setups.
Protein Purification
Ammonium Chloride-D4 can be used to precipitate proteins from solution . This is a common technique in protein purification processes.
Preparation of Biological Samples
Ammonium Chloride-D4 is often used in the preparation of biological samples for downstream applications, including DNA sequencing .
作用机制
Target of Action
The primary target of Ammonium Chloride-D4 is the kidney . The ammonium ion (NH4+) in the body plays an important role in the maintenance of acid-base balance . The kidney uses ammonium (NH4+) in place of sodium (Na+) to combine with fixed anions in maintaining acid-base balance, especially as a homeostatic compensatory mechanism in metabolic acidosis .
Mode of Action
Ammonium Chloride-D4 increases acidity by increasing the amount of hydrogen ion concentrations . It can be used as an expectorant due to its irritative action on the bronchial mucosa . This effect causes the production of respiratory tract fluid which in order facilitates the effective cough .
Biochemical Pathways
Ammonia oxidising microorganisms, including Ammonium Chloride-D4, are typically considered metabolically streamlined and highly specialised . They carry out oxidation of ammonia to nitrite, and their activity is relevant for both food security and climate change .
Pharmacokinetics
Ammonium Chloride-D4 is a salt that is soluble in water and is readily absorbed by the body . When ingested, it dissociates into its constituent ions, ammonium (NH4+) and chloride (Cl-), which are absorbed in the gastrointestinal tract . The absorption occurs mainly in the small intestine, with only a small amount being absorbed in the stomach . The rate of absorption is rapid, with peak levels of ammonium in the blood occurring within one hour after ingestion . Once absorbed, ammonium is metabolized in the liver to urea, which is then excreted by the kidneys in the urine . The chloride ion is also excreted in the urine or may be reabsorbed in the kidneys depending on the body’s needs . The elimination half-life of Ammonium Chloride-D4 is about 2-3 hours, indicating that it is rapidly eliminated from the body .
Result of Action
The therapeutic effects of Ammonium Chloride-D4 depend upon the ability of the kidney to utilize ammonia in the excretion of an excess of fixed anions and the conversion of ammonia to urea by the liver, thereby liberating hydrogen (H+) and chloride (Cl–) ions into the extracellular fluid .
Action Environment
Ammonium Chloride-D4 is a white crystalline solid . It is soluble in water (37%) . The primary hazard is the threat posed to the environment . Immediate steps should be taken to limit its spread to the environment . It is used to make other ammonium compounds, as a soldering flux, as a fertilizer, and for many other uses .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium Chloride-D4 involves the reaction of Ammonia-D3 with Hydrochloric acid-D1.", "Starting Materials": [ "Ammonia-D3", "Hydrochloric acid-D1" ], "Reaction": [ "Add Ammonia-D3 to a reaction vessel", "Slowly add Hydrochloric acid-D1 to the reaction vessel while stirring", "Heat the reaction mixture to 50-60°C for 1 hour", "Cool the reaction mixture to room temperature", "Filter the resulting Ammonium Chloride-D4 product", "Dry the product under vacuum to obtain pure Ammonium Chloride-D4" ] } | |
CAS 编号 |
12015-14-4 |
分子式 |
ClD4N |
分子量 |
57.52 |
产品来源 |
United States |
Q & A
Q1: What is the significance of studying the normal vibrations of Ammonium Chloride-d4 using far-infrared spectroscopy?
A1: Far-infrared spectroscopy is a powerful tool for probing the low-frequency vibrations in molecules and crystals. In the case of Ammonium Chloride-d4, this technique provides insights into the movement of the ammonium ions (NH4+) within the crystal lattice. By analyzing the frequencies at which the crystal absorbs far-infrared radiation, researchers can determine the vibrational modes of the ammonium ions and calculate the forces holding the crystal together. []
Q2: How does the deuteration of Ammonium Chloride (NH4Cl) to form Ammonium Chloride-d4 (ND4Cl) affect its vibrational properties?
A2: Deuteration, the replacement of hydrogen (H) with deuterium (D), significantly impacts vibrational frequencies. Since deuterium has twice the mass of hydrogen, the vibrations involving the ammonium ion in ND4Cl occur at lower frequencies compared to NH4Cl. This isotopic shift is a crucial aspect studied in the research paper, allowing for a more refined understanding of the vibrational modes and force constants within the crystal structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)


